molecular formula C4H2ClF3N2O2S B6191986 1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride CAS No. 2648962-25-6

1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B6191986
CAS No.: 2648962-25-6
M. Wt: 234.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group

Properties

CAS No.

2648962-25-6

Molecular Formula

C4H2ClF3N2O2S

Molecular Weight

234.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the introduction of the trifluoromethyl group onto the pyrazole ring, followed by the sulfonylation process. One common method includes the reaction of pyrazole derivatives with trifluoromethylating agents under controlled conditions. The sulfonyl chloride group is then introduced using chlorosulfonic acid or similar reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Mechanism of Action

The mechanism by which 1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows it to modify biological macromolecules, potentially leading to changes in their function and activity. The trifluoromethyl group also contributes to the compound’s overall stability and lipophilicity, enhancing its interaction with biological targets .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group on the pyrazole ring. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.